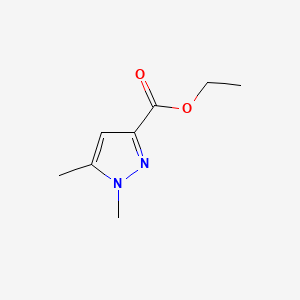

1,5-Dimethyl-3-ethoxycarbonylpyrazole

Descripción

The exact mass of the compound ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXVXXMBWKEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206055 | |

| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-51-4 | |

| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Versatile Heterocycle: An In-depth Technical Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole, a key substituted pyrazole derivative. Rooted in the pioneering work of Ludwig Knorr in the late 19th century, the synthesis of this class of compounds marked a pivotal moment in heterocyclic chemistry. This document delves into the foundational Knorr pyrazole synthesis, providing a detailed, step-by-step methodology for the preparation of the title compound from its fundamental precursors. Furthermore, it consolidates the known physicochemical properties and spectroscopic data, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Historical Perspective: The Dawn of Pyrazole Chemistry

The story of this compound is intrinsically linked to the broader history of pyrazole chemistry, which began in 1883 with the seminal work of German chemist Ludwig Knorr.[1] Knorr's investigation into the reaction between ethyl acetoacetate and phenylhydrazine led to the first synthesis of a pyrazole derivative, specifically a pyrazolone.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry and involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][3] The versatility and simplicity of this method have cemented its importance in medicinal chemistry, as the pyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[3][4]

The fundamental principle of the Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, leading to the formation of the pyrazole ring through a cyclocondensation reaction.[2][3] This foundational discovery paved the way for the synthesis of a vast array of substituted pyrazoles, including the subject of this guide, this compound.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound is a direct application of the Knorr pyrazole synthesis, utilizing ethyl 2,4-dioxovalerate as the 1,3-dicarbonyl component and methylhydrazine as the hydrazine derivative.

Synthesis of the Key Precursor: Ethyl 2,4-dioxovalerate

The primary precursor for the synthesis is ethyl 2,4-dioxovalerate (also known as ethyl acetopyruvate).[5] This compound can be synthesized via a Claisen condensation reaction between diethyl oxalate and acetone.[6]

Experimental Protocol: Synthesis of Ethyl 2,4-dioxovalerate [6]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, prepare a solution of sodium ethoxide (0.45 mol) in 300 mL of anhydrous ethanol.

-

Addition of Reactants: Cool the solution in an ice-salt bath. A mixture of acetone (0.3 mol) and diethyl oxalate (0.32 mol) is then added dropwise to the sodium ethoxide solution, ensuring the reaction temperature is maintained below -5 °C.

-

Reaction Time: The reaction mixture is stirred for 3 hours at this temperature.

-

Work-up: The mixture is then poured into ice water, and the pH is adjusted to approximately 4 with 1 mol/L hydrochloric acid.

-

Extraction and Purification: The aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 2,4-dioxovalerate as a yellow liquid.

The Knorr Condensation: Formation of this compound

With the 1,3-dicarbonyl precursor in hand, the final step involves its cyclocondensation with methylhydrazine. This reaction proceeds via the classical Knorr pyrazole synthesis mechanism.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottomed flask, dissolve ethyl 2,4-dioxovalerate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[2]

-

Addition of Hydrazine: To this solution, add methylhydrazine (1.0 equivalent) dropwise. An exothermic reaction may be observed.[3]

-

Heating: The reaction mixture is then heated under reflux for a period of 1-2 hours to ensure the completion of the cyclization.[3]

-

Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent, such as ethanol or diethyl ether, to yield this compound as a solid.[3][7]

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point in the range of 42-46 °C.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5744-51-4 | [7][8] |

| Molecular Formula | C₈H₁₂N₂O₂ | [7][8] |

| Molecular Weight | 168.19 g/mol | [7][8] |

| Melting Point | 42-46 °C | [7] |

| Appearance | Solid | [7] |

| InChIKey | OJPXVXXMBWKEAT-UHFFFAOYSA-N | [7][8] |

Spectroscopic Data:

Potential Applications and Biological Activity

The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[4][11]

While specific biological activity data for this compound is not extensively published, related ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been investigated as a new class of antimicrobial agents.[12] For instance, certain derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as various fungi.[12] Specifically, some analogues have exhibited promising minimum inhibitory concentrations (MIC) against E. coli and C. parapsilosis.[12]

Furthermore, the discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of the TGR5 receptor highlights the potential of this scaffold in metabolic disease research.[13] The structural similarity suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Workflow Diagram:

Caption: A typical research workflow involving the synthesis and evaluation of novel pyrazole derivatives.

Conclusion

This compound stands as a testament to the enduring legacy of Ludwig Knorr's pioneering work in heterocyclic chemistry. Its synthesis, a classic example of the Knorr pyrazole reaction, is both elegant and efficient. While its own biological profile is yet to be fully elucidated in publicly accessible literature, the well-documented activities of structurally related pyrazoles underscore its potential as a valuable building block in the ongoing quest for novel therapeutic agents. This guide provides a solid foundation for researchers to understand, synthesize, and further explore the potential of this versatile molecule.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Ethyl 2,4-dioxovalerate [webbook.nist.gov]

- 6. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate 5744-51-4 [sigmaaldrich.com]

- 8. This compound | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 10. 5744-51-4|Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1,5-Dimethyl-3-ethoxycarbonylpyrazole

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-3-ethoxycarbonylpyrazole

Introduction

This compound, also known as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] Its unique pyrazole scaffold, adorned with specific methyl and ethoxycarbonyl substitutions, imparts favorable characteristics for applications in pharmaceutical and agrochemical research and development.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural attributes, physical and chemical properties, and spectral characteristics, along with practical experimental protocols for their determination.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity lies in its molecular structure. This compound possesses a five-membered pyrazole ring, which is a di-unsaturated ring containing two adjacent nitrogen atoms. The specific arrangement of substituents on this core structure is critical to its chemical behavior and reactivity.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5744-51-4 | [3][4] |

| Molecular Formula | C8H12N2O2 | [1][5] |

| Molecular Weight | 168.19 g/mol | [5] |

| IUPAC Name | ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | [5] |

| SMILES | CCOC(=O)c1cc(C)n(C)n1 | |

| InChI Key | OJPXVXXMBWKEAT-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are pivotal for its handling, formulation, and application in various synthetic and biological systems.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 41-47 °C | [1][2] |

| Boiling Point | 154 °C at 10 mmHg | [6] |

| pKa (Predicted) | 0.54 ± 0.10 | [6] |

| Solubility | Soluble in DMSO | [7] |

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, the reported melting point generally falls within the range of 41-47 °C.[1][2] This relatively low melting point suggests that the compound can be easily handled in a laboratory setting.

Boiling Point

The boiling point has been reported as 154 °C at a reduced pressure of 10 mmHg.[6] This information is crucial for purification techniques such as vacuum distillation.

Solubility

While comprehensive solubility data in a wide range of solvents is not extensively documented in publicly available literature, it is known to be soluble in dimethyl sulfoxide (DMSO).[7] Its "favorable solubility characteristics" are noted to be beneficial for its use in various formulations.[1][2]

pKa

The predicted pKa of 0.54 ± 0.10 suggests that this compound is a very weak base.[6] The lone pairs of electrons on the nitrogen atoms of the pyrazole ring contribute to its basicity. However, the electron-withdrawing effect of the ethoxycarbonyl group at the 3-position significantly reduces the basicity of the molecule.

Spectral Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one attached to the nitrogen and one to the carbon of the pyrazole ring), the ethyl group of the ester, and the lone proton on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of all eight carbon atoms in the molecule, providing further confirmation of its structure.

Public databases indicate the availability of ¹H and ¹³C NMR spectra for this compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=O stretching of the ester group.

-

C-O stretching of the ester group.

-

C=N stretching of the pyrazole ring.

-

C-H stretching of the methyl and ethyl groups.

FTIR spectra are available in public repositories.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. GC-MS data for this compound can be found in spectral databases.[5]

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of key .

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of this compound using a digital melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Digital melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set a heating rate of approximately 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

Caption: Workflow for melting point determination.

Protocol 2: ¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spinner and insert it into the NMR spectrometer.

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts to the respective protons in the molecule.

Applications and Significance

This compound is a valuable intermediate in several fields:

-

Pharmaceutical Development: It is utilized in the design and synthesis of novel pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1][2]

-

Agricultural Chemistry: This compound serves as a key building block for the synthesis of fungicides and herbicides, contributing to crop protection and improved agricultural yields.[1][2]

-

Material Science: It is also employed in the creation of advanced materials, including polymers and coatings, where it can enhance durability and resistance to environmental factors.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant interest due to its versatile applications in medicinal chemistry, agrochemistry, and material science. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its effective utilization in research and development. The data and protocols presented herein provide a solid foundation for scientists working with this important pyrazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. netascientific.com [netascientific.com]

- 3. This compound [stenutz.eu]

- 4. 5744-51-4|Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. This compound | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. medchemexpress.com [medchemexpress.com]

The Versatile Pyrazole Core: An In-depth Technical Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole (CAS 5744-51-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," appearing in a multitude of clinically significant drugs. Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The well-known anti-inflammatory drug Celecoxib is a prime example of a successful therapeutic agent built around a pyrazole core.[3]

This technical guide focuses on a key building block within this chemical class: 1,5-Dimethyl-3-ethoxycarbonylpyrazole (CAS No. 5744-51-4). This compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its strategic substitution pattern—a methyl group at the 1- and 5-positions and an ethoxycarbonyl group at the 3-position—offers a stable yet reactive platform for further chemical elaboration. This guide will provide an in-depth exploration of its synthesis, chemical properties, reactivity, and its applications as a pivotal component in drug discovery and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research and development setting.

| Property | Value | Source |

| CAS Number | 5744-51-4 | |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 42-46 °C | |

| Boiling Point | 154 °C at 10 mmHg | |

| SMILES | CCOC(=O)c1cc(C)n(C)n1 | |

| InChI Key | OJPXVXXMBWKEAT-UHFFFAOYSA-N |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Hazard Class: Acute Toxicity, Oral (Category 4)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound.

Synthesis of the Pyrazole Core: The Knorr Synthesis

The most prevalent and robust method for the synthesis of pyrazoles is the Knorr pyrazole synthesis , a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5] This reaction is known for its efficiency and high yields, driven by the formation of a stable aromatic ring.[1]

Mechanistic Rationale of the Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established mechanism. The reaction is typically acid-catalyzed and involves the following key steps:

-

Imine/Enamine Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or enamine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.

The regioselectivity of the reaction (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl group) can be influenced by the steric and electronic properties of the substituents on both reactants.

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Methylhydrazine

-

Ethanol (or a similar protic solvent)

-

Glacial Acetic Acid (as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methylhydrazine (1.1 equivalents) to the stirred solution. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the data with known values.

Spectroscopic Characterization

Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): While a detailed spectrum with peak assignments is not available in the public domain, the expected signals for this compound would include:

-

A singlet for the pyrazole ring proton.

-

A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

-

Two singlets for the two methyl groups attached to the pyrazole ring nitrogens.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the carbons of the ethyl group, and the carbons of the two methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.19 g/mol ).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N and C=C stretching of the pyrazole ring, and C-H stretching of the alkyl groups.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the ethoxycarbonyl group, making it a valuable synthon for a variety of chemical transformations.

Caption: Key chemical transformations of this compound.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid .[7] This carboxylic acid derivative is another important building block, as the carboxylic acid functionality can be further modified, for example, through amide bond formation.[8]

General Protocol for Hydrolysis:

-

Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

-

Add a stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) or a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product can be collected by filtration, washed with cold water, and dried.

Reduction to the Alcohol

The ester functionality can be reduced to a primary alcohol, (1,5-dimethyl-1H-pyrazol-3-yl)methanol , using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9] This transformation provides access to another class of pyrazole derivatives with a hydroxymethyl substituent, which can be used in further synthetic manipulations.

General Protocol for Reduction:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the excess LiAlH₄ by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Filter the resulting solid and extract the filtrate with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alcohol.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies.

Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds have emerged as potent and selective kinase inhibitors.[10] The scaffold of this compound can be elaborated to generate libraries of compounds for screening against various kinase targets. The ester group can be converted to an amide, which can then be coupled with various amines to introduce diversity and modulate the pharmacological properties of the final compounds.

Intermediate in the Synthesis of Celecoxib Analogs

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.[3] this compound serves as a valuable starting material for the synthesis of novel analogs of Celecoxib.[11][12] By modifying the substituents on the pyrazole ring, researchers can fine-tune the selectivity and potency of these anti-inflammatory agents, potentially leading to drugs with improved efficacy and safety profiles.

Conclusion

This compound is a strategically important molecule in the arsenal of medicinal chemists. Its straightforward synthesis via the Knorr pyrazole synthesis, coupled with the versatile reactivity of its ethoxycarbonyl group, makes it an invaluable building block for the creation of diverse libraries of compounds for drug discovery. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage the power of the pyrazole scaffold in the development of new and improved therapeutics.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,5-Dimethyl-3-ethoxycarbonylpyrazole, with the chemical formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , is a substituted pyrazole derivative of significant interest in medicinal chemistry and materials science.[1] The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents, recognized for a broad spectrum of biological activities.[2][3] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. Key structural features include the pyrazole ring, two methyl groups at positions 1 and 5, and an ethoxycarbonyl group at position 3. Each of these components will give rise to characteristic signals in the various spectra discussed.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

1.1: ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals corresponding to the different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.30 | Singlet | 3H | C₅-CH₃ |

| ~3.80 | Singlet | 3H | N₁-CH₃ |

| ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.50 | Singlet | 1H | C₄-H |

Expert Interpretation: The downfield shift of the N-methyl protons (~3.80 ppm) compared to the C-methyl protons (~2.30 ppm) is due to the direct attachment of the methyl group to the electronegative nitrogen atom. The ethoxy group displays a characteristic ethyl pattern: a triplet for the terminal methyl group coupled to the adjacent methylene protons, and a quartet for the methylene protons coupled to the methyl protons. The lone proton on the pyrazole ring at position 4 appears as a singlet, as it has no adjacent protons to couple with. The exact chemical shifts can be influenced by the solvent used.[4]

1.2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~15.0 | C₅-CH₃ |

| ~36.0 | N₁-CH₃ |

| ~60.0 | -O-CH₂ -CH₃ |

| ~108.0 | C ₄ |

| ~140.0 | C ₃ |

| ~148.0 | C ₅ |

| ~163.0 | C =O (Ester) |

Expert Interpretation: The carbonyl carbon of the ester group is the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms. The aromatic carbons of the pyrazole ring appear in the range of ~108-148 ppm. The aliphatic carbons of the methyl and ethyl groups are found in the upfield region of the spectrum. The chemical shifts of heterocyclic carbons can be estimated using established correlation tables.[5]

1.3: Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6][7] Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal at 0.00 ppm.

Caption: Experimental workflow for NMR data acquisition and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 140 | [M - C₂H₄]⁺ |

| 123 | [M - OC₂H₅]⁺ |

| 95 | [M - COOC₂H₅]⁺ |

Expert Interpretation: The molecular ion peak at m/z 168 corresponds to the molecular weight of the compound.[1] Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) to give a fragment at m/z 123, or the loss of the entire ester group (-COOC₂H₅) resulting in a fragment at m/z 95.[8] Loss of a methyl group from the pyrazole ring can lead to a fragment at m/z 153.

2.1: Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). Use a temperature program to separate the components of the sample.

-

MS Detection: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1550 | C=N stretch | Pyrazole ring |

| ~1250 | C-O stretch | Ester |

Expert Interpretation: The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.[9][10] The C-H stretching vibrations of the methyl and ethyl groups will appear in the 2850-2980 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the fingerprint region, typically around 1550 cm⁻¹.[2]

3.1: Experimental Protocol for FTIR Data Acquisition

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expert Interpretation: Pyrazole and its derivatives typically exhibit absorption maxima in the UV region due to π → π* electronic transitions within the aromatic ring.[11] For this compound, an absorption maximum is expected in the range of 220-280 nm. The exact position and intensity of the absorption band can be influenced by the solvent polarity.

4.1: Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

-

Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide, encompassing ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy, provides a robust framework for its identification and characterization. The detailed protocols and expert interpretations serve as a valuable resource for researchers in ensuring the quality and integrity of their work with this important heterocyclic compound. The convergence of data from these orthogonal analytical techniques allows for the unambiguous confirmation of its molecular structure, which is a critical step in any scientific investigation, from fundamental research to drug discovery and development.

References

- 1. This compound | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Structural Imperative of 1,5-Dimethyl-3-ethoxycarbonylpyrazole

An In-depth Technical Guide to the NMR Spectral Analysis of 1,5-Dimethyl-3-ethoxycarbonylpyrazole

This compound, also known as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 5744-51-4), is a polysubstituted heterocyclic compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The precise arrangement of substituents on the pyrazole ring is critical to a molecule's biological activity, making unambiguous structural confirmation an absolute necessity in any research or drug development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution. It provides unparalleled insight into the chemical environment of each atom, allowing for the verification of substituent placement, confirmation of isomeric purity, and assessment of overall structure. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of magnetic resonance and supported by spectral data from analogous compounds.

¹H NMR Spectral Analysis: A Proton-by-Proton Interrogation

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. For this compound, we expect to observe five distinct signals, each corresponding to a unique set of protons. The interpretation is based on chemical shift (δ), multiplicity (splitting pattern), and integral value (number of protons).

-

H-4 (Pyrazole Ring Proton): The lone proton on the pyrazole ring is at the C-4 position. It is flanked by two quaternary carbons (C-3 and C-5), so it will appear as a sharp singlet . Its chemical shift is influenced by the aromatic character of the pyrazole ring and the electronic effects of the substituents. The C-3 position bears a strong electron-withdrawing ethoxycarbonyl group, which deshields nearby protons, while the C-5 position has an electron-donating methyl group. We predict this signal to appear in the region of δ 6.3-6.7 ppm . For comparison, the H-4 proton in 3-methyl-1,5-diphenyl-1H-pyrazole appears at δ 6.28 ppm, and in 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, it is shifted downfield to δ 6.71 ppm.[1]

-

N-CH₃ Protons: The methyl group attached to the N-1 nitrogen is deshielded due to its direct attachment to the heteroaromatic ring. This signal will be a singlet and is expected in the range of δ 3.7-4.0 ppm .

-

C-CH₃ Protons: The methyl group at the C-5 position is also attached to the aromatic ring. It will present as a singlet with a chemical shift typically around δ 2.3-2.5 ppm . In 3,5-dimethyl-1-phenyl-1H-pyrazole, the two methyl groups give a combined signal at δ 2.25 ppm, providing a strong reference point.[1]

-

Ethoxycarbonyl -CH₂- Protons: The methylene protons of the ethyl ester group are adjacent to an oxygen atom, causing a significant downfield shift. This signal will be split by the three neighboring methyl protons into a quartet . The typical chemical shift for such a group is approximately δ 4.2-4.4 ppm .

-

Ethoxycarbonyl -CH₃ Protons: The terminal methyl protons of the ethyl group are the most shielded in the molecule. They are split by the two adjacent methylene protons into a triplet . This signal is expected to appear around δ 1.3-1.4 ppm . The coupling constant (³JHH) for both the quartet and the triplet is expected to be approximately 7.1 Hz.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. For this compound, we anticipate eight distinct signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms. Its signal is expected in the range of δ 162-165 ppm .

-

Pyrazole Ring Carbons (C-3, C-5, C-4):

-

C-3: This carbon is directly attached to the electron-withdrawing ethoxycarbonyl group and a nitrogen atom, placing it significantly downfield. Its predicted chemical shift is around δ 145-148 ppm .

-

C-5: This carbon is attached to two nitrogen atoms and the C-5 methyl group. It is also highly deshielded, with an expected chemical shift in the region of δ 138-142 ppm .

-

C-4: The sole methine carbon on the ring is the most shielded of the ring carbons, appearing at approximately δ 108-112 ppm . In many substituted pyrazoles, the C-4 signal is found between 103-108 ppm.[1]

-

-

Ethoxycarbonyl Carbon (-O-CH₂-): The methylene carbon of the ethyl group, bonded to oxygen, will appear in the region of δ 60-62 ppm .

-

Methyl Carbons (N-CH₃, C-CH₃):

-

N-CH₃: The N-methyl carbon is typically found around δ 36-39 ppm .

-

C-CH₃: The C-5 methyl carbon is expected to be more shielded, with a signal around δ 12-15 ppm .

-

-

Ethoxycarbonyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, appearing at approximately δ 14-15 ppm .

Data Summary Table

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) , Multiplicity, J (Hz) | δ (ppm) | |

| H-4 | 6.5, s | 110 |

| N-CH₃ | 3.8, s | 37 |

| C-CH₃ | 2.4, s | 13 |

| -COOCH₂CH₃ | 4.3, q, 7.1 | 61 |

| -COOCH₂CH₃ | 1.3, t, 7.1 | 14 |

| C=O | - | 163 |

| C-3 | - | 146 |

| C-5 | - | 140 |

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate parameter selection.

Protocol 1: NMR Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to prevent signals from residual solvents or reaction byproducts from complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for this compound. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm). Alternatively, use the residual solvent peak for referencing (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Transfer and Filtration: Dissolve the sample in a small vial. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)

-

Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform magnetic field shimming to optimize resolution and lineshape. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~220 ppm (e.g., from 0 to 220 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 128 to 1024 scans, depending on sample concentration.

-

-

Data Processing:

-

Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

-

Perform Fourier transformation.

-

Phase the spectrum and apply a baseline correction.

-

Calibrate the spectrum to the TMS or residual solvent signal.

-

Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Workflow for Structural Elucidation

The following diagram outlines the systematic workflow for the complete NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural fingerprint of this compound. By systematically interpreting chemical shifts, coupling patterns, and signal integrations, researchers can confidently verify the identity and purity of their synthesized material. The protocols and predictive data outlined in this guide serve as a robust framework for scientists engaged in the synthesis and characterization of novel pyrazole derivatives, ensuring the scientific integrity required for advanced research and development.

References

An In-depth Technical Guide to the Biological Activity of 1,5-Dimethyl-3-ethoxycarbonylpyrazole Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of 1,5-Dimethyl-3-ethoxycarbonylpyrazole derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry. The content synthesizes current research to offer field-proven insights into the therapeutic potential of this versatile heterocyclic scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Core Biological Activities and Mechanisms of Action

The substitution pattern of the pyrazole ring, specifically the presence of methyl groups at positions 1 and 5 and an ethoxycarbonyl group at position 3, provides a unique electronic and steric environment that dictates its biological interactions. This section explores the primary therapeutic activities associated with this scaffold.

Antimicrobial and Antifungal Activity

Derivatives based on the pyrazole scaffold have demonstrated significant potential as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][8][11] The introduction of thiazole and other heterocyclic fragments to the parent pyrazole core has been shown to enhance this antimicrobial power.[5][12]

Mechanism of Action: The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial metabolic pathways. Some derivatives act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[13] This inhibition disrupts bacterial cell division and leads to cell death.

Experimental Workflow: Synthesis to Antimicrobial Evaluation

The following diagram outlines the typical workflow from the synthesis of pyrazole derivatives to the assessment of their antimicrobial properties.

Caption: General workflow for synthesis and antimicrobial testing.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is implicated in a multitude of diseases, driving the need for novel anti-inflammatory agents with improved safety profiles.[14] Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting potent anti-inflammatory and analgesic effects.[10][15][16][17]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

This diagram illustrates the role of pyrazole derivatives in blocking the inflammatory cascade mediated by COX-2.

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

One notable derivative, FR140423, demonstrated 150 times more selectivity for COX-2 over COX-1 and exhibited anti-inflammatory effects two- to three-fold more potent than indomethacin in animal models.[18] Furthermore, this compound showed unique morphine-like analgesic effects that were not observed with indomethacin.[18]

Anticancer Activity

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing efficacy against a wide array of human cancer cell lines.[6][9][21][22] The structure-activity relationship (SAR) studies reveal that substitutions on the pyrazole ring are crucial for their antiproliferative potency.[6]

Mechanism of Action: The anticancer effects of pyrazole derivatives are multifaceted and can involve several mechanisms, including:

-

Inhibition of Cell Proliferation: Many compounds directly inhibit the growth of cancer cells. For instance, certain tri-substituted pyrazole derivatives have shown high potency against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung carcinoma (A549) cell lines, with some compounds exhibiting lower IC50 values than the standard drug doxorubicin.[21]

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

-

Interference with Signaling Pathways: Pyrazole derivatives can inhibit critical signaling pathways involved in cancer progression, such as the Hypoxia-Inducible Factor (HIF)-1 pathway, which is crucial for tumor survival and metastasis.[23]

-

Enzyme Inhibition: Some derivatives function as inhibitors of enzymes vital for cancer cell survival, such as topoisomerase.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole core and any attached phenyl rings.

-

Lipophilicity and Electron-Withdrawing Groups: For anticancer activity, the presence of lipophilic and electron-withdrawing groups, such as chloro (Cl) and bromo (Br) on an attached phenyl ring, often enhances cytotoxicity.[9][22]

-

Hydrogen Bond Donors: In some contexts, such as the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a hydrogen bond donor feature on the pyrazole ring is crucial for activity.[24] The absence of this feature can lead to a complete loss of inhibitory effect.[24]

-

Substitution at Positions 1 and 5: For antitubercular activity, removal of phenyl substituents at the 1 or 5 positions or introducing polar groups on a 5-phenyl ring can lead to potent compounds with improved solubility and lower lipophilicity.[25]

Logical Diagram: Structure-Activity Relationship (SAR)

This diagram illustrates how structural modifications to the pyrazole core influence biological activity.

Caption: Key SAR principles for pyrazole derivative optimization.

Quantitative Data Summary

The following tables summarize the biological activity data for representative pyrazole derivatives from various studies.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Target Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 21a | Staphylococcus aureus | MIC | 62.5 - 125 | [11] |

| 21a | Candida albicans | MIC | 2.9 - 7.8 | [11] |

| 32 | S. epidermidis | MIC | 0.97 | [13] |

| 32 | Enterobacter cloacae | MIC | 0.48 | [13] |

| Thiazole Hybrid | MRSA | MBC | <0.2 µM | [13] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Anticancer Activity (IC50) of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 Value (µM) | Reference Drug | IC50 (µM) | Reference |

| 2 | HepG2 (Hepatocellular) | 9.13 | Doxorubicin | 34.24 | [21] |

| 7 | A549 (Lung) | 6.52 | Doxorubicin | 5.93 | [21] |

| 7 | MCF-7 (Breast) | 16.52 | Doxorubicin | 20.85 | [21] |

| 11c | PC3 (Prostate) | 4.09 - 16.82 | Nutlin-1 | - | [26] |

| Derivative | HCT-116 (Colon) | 7.74 - 82.49 | Doxorubicin | 5.23 | [22] |

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound ID | Assay / Target | Activity Metric | Result | Reference Drug | Result | Reference |

| FR140423 | COX-2 Selectivity | Ratio (COX-1/COX-2 IC50) | 150 | - | - | [18] |

| 117a | In vitro inhibition | % Inhibition | 93.80% | Diclofenac | 90.21% | [20] |

| 149 | COX-2 Inhibition | IC50 | 0.01 µM | Celecoxib | - | [20] |

| 151b | Analgesic Activity | % Inhibition | 71.64% | Celecoxib | - | [20] |

| 187 | In vivo (4h) | % Inhibition | 80.63% | Ibuprofen | 81.32% | [27] |

Key Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of Pyrazole Derivatives

This protocol describes a common method for synthesizing the pyrazole ring via cyclocondensation.

-

Reaction Setup: To a round-bottomed flask (25 mL), add a 1,3-dicarbonyl compound (1.0 mmol) and a substituted hydrazine (1.0 mmol) in ethanol (10 mL).[28]

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%) to the mixture.[28]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final pyrazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[28][29]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion)

This protocol is used for the preliminary screening of antimicrobial activity.[5]

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Compound Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the synthesized pyrazole derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Controls: Use a solvent-only disc as a negative control and a disc with a standard antibiotic (e.g., Chloramphenicol, Tetracycline) as a positive control.[8][11]

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[22]

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly valuable class of compounds in medicinal chemistry. Their demonstrated efficacy across antimicrobial, anti-inflammatory, and anticancer applications, coupled with their synthetic tractability, makes them attractive candidates for further development. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds through targeted structural modifications guided by SAR studies. The development of derivatives with dual or multiple mechanisms of action—for instance, combined COX-2/5-LOX inhibitors—could lead to next-generation therapeutics with enhanced efficacy and reduced side effects.[14][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencescholar.us [sciencescholar.us]

- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 18. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. srrjournals.com [srrjournals.com]

- 23. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. verixiv-files.f1000.com [verixiv-files.f1000.com]

- 26. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 28. rsc.org [rsc.org]

- 29. researchgate.net [researchgate.net]

1,5-Dimethyl-3-ethoxycarbonylpyrazole as a research chemical

An In-Depth Technical Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole for Research & Development

Executive Summary

This compound, also known as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core serves as a versatile and privileged scaffold, found in numerous biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications. Designed for researchers and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and outlines the compound's role as a critical building block for creating novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory research.

The Significance of the Pyrazole Scaffold

A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is prevalent in a wide array of compounds that exhibit diverse and potent biological activities.[1][2][3] Pyrazole derivatives are known to possess anti-inflammatory, antimicrobial, analgesic, and anti-cancer properties, among others.[1][3][4][5][6] Their utility stems from the pyrazole ring's ability to act as a stable, predictable scaffold that can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Overview of this compound: A Key Intermediate

This compound (CAS No: 5744-51-4) is a key derivative that serves as a foundational building block in organic synthesis.[7] Its structure features the stable 1,5-dimethylpyrazole ring, which imparts specific steric and electronic characteristics, and an ethyl ester group at the 3-position, which is a versatile handle for further chemical modification. This combination makes it an ideal starting material for synthesizing more complex molecules and libraries of compounds for high-throughput screening in drug discovery pipelines.[8]

Physicochemical Properties & Characterization

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in research.

Core Compound Identification

The key identifiers for this compound are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 1,5-dimethylpyrazole-3-carboxylate | [9] |

| Synonyms | This compound, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | [9][10] |

| CAS Number | 5744-51-4 | [9][10][11] |

| Molecular Formula | C₈H₁₂N₂O₂ | [9][11] |

| Molecular Weight | 168.19 g/mol | [9][10] |

| InChIKey | OJPXVXXMBWKEAT-UHFFFAOYSA-N | [9][11] |

Physical Properties

The compound is typically supplied as a solid, with properties that are important for experimental design, such as reaction temperature and solvent selection.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid; powder to crystal | [10] |

| Melting Point | 39-46 °C | [10] |

| Boiling Point | 154 °C @ 10 mmHg | [10] |

| Density | ~1.12 g/cm³ (Predicted) | [10] |

Spectroscopic Profile

Structural confirmation is typically achieved through standard spectroscopic methods. While specific spectra are instrument-dependent, the expected profile includes:

-

¹H NMR: Signals corresponding to the two methyl groups (N-CH₃ and C-CH₃), the ethyl ester group (a quartet for -OCH₂- and a triplet for -CH₃), and a singlet for the proton on the pyrazole ring.

-

¹³C NMR: Resonances for the two distinct methyl carbons, the carbons of the ethyl group, the pyrazole ring carbons, and the carbonyl carbon of the ester.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester group and C=N/C=C stretching of the pyrazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Synthesis & Mechanism

The synthesis of this compound can be achieved through several routes. A common and effective method involves a multi-step process starting from readily available precursors.

Synthetic Strategy: Claisen Condensation followed by Ring Formation

A robust strategy for constructing the pyrazole ring involves the initial formation of a 1,3-dicarbonyl equivalent, which then undergoes cyclization with a substituted hydrazine. This approach offers good control over regioselectivity, ensuring the desired substitution pattern on the final pyrazole product.

Caption: General synthetic workflow for pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes a two-step synthesis adapted from established methodologies.[12] The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of the 1,3-Dioxoester Intermediate

-

Setup: Equip a three-neck round-bottom flask with a dropping funnel, a mechanical stirrer, and a thermometer, under an inert atmosphere (e.g., Nitrogen).

-

Reagent Preparation: In the flask, charge absolute ethanol, sodium ethoxide (1.0 eq.), and diethyl oxalate (1.1 eq.).

-

Rationale: Sodium ethoxide acts as a strong base required to generate the enolate of acetone in the subsequent step, initiating the Claisen condensation. Using absolute ethanol prevents quenching of the base by water.

-

-

Cooling: Cool the reaction mixture to 5-15 °C using an ice bath.

-

Rationale: The condensation reaction is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and improve the yield of the desired product.

-

-

Addition of Acetone: Slowly add acetone (1.0 eq.) dropwise from the dropping funnel, ensuring the internal temperature remains below 15 °C.

-

Rationale: Slow addition maintains temperature control and prevents the exothermic reaction from becoming uncontrollable.

-

-

Reaction: After the addition is complete, allow the mixture to stir at this temperature for 24 hours to ensure the reaction goes to completion.

-

Workup: Slowly pour the reaction mixture into ice water and acidify with a suitable acid (e.g., acetic acid) to a pH of 2-3. The intermediate product will precipitate.

-

Rationale: Quenching in ice water dissipates any remaining heat. Acidification protonates the enolate intermediate, causing it to precipitate from the aqueous solution for collection.

-

-

Isolation: Collect the solid intermediate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Setup: In a clean, dry flask, dissolve the intermediate from Step 1 in a suitable solvent such as DMF or ethanol.[12]

-

Cooling: Cool the solution to 5-15 °C.

-

Addition of Methylhydrazine: Slowly add methylhydrazine (1.0-1.1 eq.) dropwise, maintaining the internal temperature below 15 °C.

-

Rationale: Methylhydrazine is the nitrogen source for the pyrazole ring. The reaction is a nucleophilic attack followed by condensation and is exothermic. Temperature control is necessary to avoid side products.

-

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 6-8 hours.[12]

-

Rationale: Gentle heating provides the activation energy needed for the cyclization and subsequent dehydration steps that form the aromatic pyrazole ring.

-

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous magnesium sulfate, and solvent evaporation.[13]

-

Final purification is typically achieved by vacuum distillation or recrystallization to yield the pure product.[13]

-

Chemical Reactivity & Derivatization

The utility of is largely due to the reactivity of its ester functional group, which allows for straightforward conversion into other key functionalities.

Caption: Key derivatization pathways from the title compound.

Reactions of the Ester Functional Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[14] This carboxylic acid is itself a valuable intermediate for forming amide bonds or other acid derivatives.

-